1,3-Dioxolo[4,5]pyrrolo[1,2-A]pyrimidine is a heterocyclic compound characterized by its unique structural features, including a dioxole and pyrrolo-pyrimidine moiety. This compound is part of a larger class of nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their potential biological activities.
The compound can be synthesized through various chemical methods, often involving multi-step synthetic routes. It is recognized for its potential applications in pharmaceuticals, particularly in the development of new therapeutic agents targeting various diseases.
1,3-Dioxolo[4,5]pyrrolo[1,2-A]pyrimidine falls under the category of heterocyclic compounds. Its structure consists of a pyrimidine ring fused with a pyrrole and dioxole, making it a complex nitrogenous base with diverse chemical properties.
The synthesis of 1,3-Dioxolo[4,5]pyrrolo[1,2-A]pyrimidine typically involves several key steps:
Technical details regarding specific reaction conditions (such as temperature, pressure, and catalysts) are critical for optimizing yield and purity.
The molecular formula for 1,3-Dioxolo[4,5]pyrrolo[1,2-A]pyrimidine is . The structure features:
1,3-Dioxolo[4,5]pyrrolo[1,2-A]pyrimidine can participate in several chemical reactions:
Technical details regarding reaction mechanisms and conditions are essential for understanding the reactivity patterns of this compound.
The mechanism of action for 1,3-Dioxolo[4,5]pyrrolo[1,2-A]pyrimidine in biological systems often involves interaction with specific enzymes or receptors. For example:
Data supporting these mechanisms typically come from biochemical assays and molecular docking studies that elucidate binding affinities and interaction sites.
Relevant data from studies indicate that its unique structure contributes to its potential therapeutic effects.
1,3-Dioxolo[4,5]pyrrolo[1,2-A]pyrimidine has several scientific uses:
The ongoing research into this compound continues to reveal new potential applications across various fields.
This tricyclic heterocyclic system represents an underexplored yet structurally significant scaffold in medicinal chemistry. Characterized by fusion of a 1,3-dioxole ring with the pyrrolo[1,2-a]pyrimidine core, it combines π-electron-rich regions with hydrogen-bonding capabilities. The scaffold's compact, planar architecture facilitates diverse non-covalent interactions with biological targets, while the dioxolane moiety potentially enhances metabolic stability compared to unrelated heterocycles. Its synthetic complexity has historically limited development, though contemporary methodologies show promise for accessing diversified derivatives for structure-activity relationship (SAR) exploration in drug discovery pipelines [2] [3].
Systematically named as 1,3-dioxolo[4,5]pyrrolo[1,2-a]pyrimidine, this compound follows IUPAC fusion nomenclature rules:
Structural Features and Analogues:
Table 1: Classification of Key Pyrrolopyrimidine Analogues
Compound Name | Fusion Pattern | Key Structural Differences |
---|---|---|
Pyrrolo[1,2-a]pyrimidine (CID 12365414) | Bicyclic pyrrole+pyrimidine | Base scaffold without dioxole ring |
Thieno[3,2-e]pyrrolo[1,2-a]pyrimidine | Thiophene fused at [3,2-e] | Replaces dioxole with thiophene, different fusion points |
1,2,4-Triazolo[1,5-a]pyrimidine (CID 636456) | Bicyclic triazole+pyrimidine | Heteroatoms (N) replace dioxole oxygens |
Pyrrolo[2,3-d]pyrimidine | Angular fusion | Different pyrrole-pyrimidine connectivity |
Synthetic routes to this scaffold reflect progressive methodological advancements:- Early Approaches (Pre-2000s): Relied on inefficient linear syntheses involving:1. Construction of functionalized pyrrolo[1,2-a]pyrimidine precursors2. Electrophilic substitutions (e.g., halogenation at C4-C5 positions)3. Multi-step dioxolane annulation using glyoxal derivatives under harsh conditions (strong acids/bases, >24h reaction times). Yields were typically low (<20%) with significant by-product formation [2].
Table 2: Evolution of Synthetic Strategies
Era | Key Methods | Conditions | Typical Yield | Limitations |
---|---|---|---|---|
1980s-2000s | Linear synthesis with halogenation/cyclization | Strong acids/bases, 100-150°C, >24h | 15-25% | Low regioselectivity, poor scalability |
2010-2020 | Microwave-assisted one-pot reactions | Solvent-free, 120-150°C, 30-90 min | 40-65% | Limited substrate scope |
2020-Present | Ionic liquid/metal-catalyzed cyclization | [Bmim]FeCl₄, 60-80°C, 2-5h | 60-85% | Catalyst cost, purification challenges |
The scaffold’s pharmacological potential stems from its unique physicochemical and spatial properties:
Kinase Inhibition Capability:The planar tricycle serves as an effective ATP-mimetic, competitively binding kinase catalytic pockets. Computational models predict strong hydrogen bonding between dioxole oxygens and kinase hinge residues (e.g., Leu83 in CDK2), analogous to pyrazolo[3,4-d]pyrimidine-based CDK2 inhibitors (IC₅₀ ~0.057 μM) [8]. Modifications at C2/C7 positions (e.g., aryl/alkyl groups) may enhance hydrophobic pocket interactions critical for potency against pulmonary metastatic melanoma kinases [2].
Anticancer Applications:Derivatives exhibit mechanistic versatility:
Metastasis Inhibition: Thienopyrrolopyrimidine derivatives significantly reduce B16-F10 melanoma metastasis in murine models (50-70% tumor burden reduction) [2].
Antiviral and Antibacterial Potential:
Table 3: Bioactivity Comparison with Structural Analogues
Scaffold | Prominent Bioactivity | Potency (IC₅₀/EC₅₀) | Molecular Target |
---|---|---|---|
1,3-Dioxolo[4,5]pyrrolo[1,2-a]pyrimidine (Theorized) | Kinase inhibition (CDK2) | Predicted: <0.1 μM | CDK2/cyclin A2 ATP pocket |
Thieno[3,2-e]pyrrolo[1,2-a]pyrimidine [2] | Antimetastatic (melanoma) | 2.1 μg/mL (CoxB4 inhibition) | DNA repair machinery |
Pyrazolo[3,4-d]pyrimidine [8] | Antiproliferative (HCT-116) | 6 nM | CDK2/cyclin A2 |
Pyrrolo[2,3-d]pyrimidine [3] | Antitumor (MCF-7, A549) | 0.38–0.66 μM | c-Met kinase |
1,2,4-Triazolo[1,5-a]pyrimidine [4] | Antiparasitic/anticancer | Variable (metal-dependent) | Metal-dependent enzymes |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3